molecular formula C19H30N2O9 B12741916 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate CAS No. 126002-23-1

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate

Cat. No.: B12741916
CAS No.: 126002-23-1
M. Wt: 430.4 g/mol
InChI Key: SEXPNIHDUIOEMA-UHFFFAOYSA-N
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Description

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diethylamino group, an ethoxy group, and a methylbenzeneethanamine core. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate typically involves multiple steps. One common method starts with the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group may enhance solubility and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Diethylamino)ethoxy)benzophenone
  • 2-[2-(Diethylamino)ethoxy]ethanol

Uniqueness

Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate is unique due to its specific combination of functional groups and its dioxalate salt form. This uniqueness contributes to its distinct chemical properties and applications .

Properties

CAS No.

126002-23-1

Molecular Formula

C19H30N2O9

Molecular Weight

430.4 g/mol

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]propan-2-amine;oxalic acid

InChI

InChI=1S/C15H26N2O.2C2H2O4/c1-4-17(5-2)10-11-18-15-8-6-14(7-9-15)12-13(3)16;2*3-1(4)2(5)6/h6-9,13H,4-5,10-12,16H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

SEXPNIHDUIOEMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC(C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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